(3-Acetyl-4-fluorophenyl)boronic acid
Overview
Description
(3-Acetyl-4-fluorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with acetyl and fluorine groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Scientific Research Applications
(3-Acetyl-4-fluorophenyl)boronic acid has a wide range of applications in scientific research:
Safety and Hazards
“(3-Acetyl-4-fluorophenyl)boronic acid” is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and use personal protective equipment .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Acetyl-4-fluorophenyl)boronic acid typically involves the reaction of 3-acetyl-4-fluorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally require low temperatures to prevent over-alkylation and the formation of borinic esters .
Industrial Production Methods
Industrial production methods for boronic acids often involve the electrophilic trapping of organometallic reagents with boric esters. This method is scalable and can be adapted for the production of various boronic acid derivatives .
Chemical Reactions Analysis
Types of Reactions
(3-Acetyl-4-fluorophenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds using palladium catalysts and is highly tolerant of various functional groups.
Oxidation: Boronic acids can be oxidized to form phenols under specific conditions.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol.
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are used for oxidation reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Oxidation: The major product is the corresponding phenol.
Substitution: The major products depend on the nucleophile used but typically include substituted phenyl derivatives.
Mechanism of Action
The mechanism of action of (3-Acetyl-4-fluorophenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the boronic acid functional group, which facilitates the transmetalation step .
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylboronic acid: Similar in structure but lacks the acetyl group, making it less versatile in certain synthetic applications.
3-Chloro-4-fluorophenylboronic acid: Contains a chlorine substituent instead of an acetyl group, which can influence its reactivity and applications.
Uniqueness
(3-Acetyl-4-fluorophenyl)boronic acid is unique due to the presence of both acetyl and fluorine substituents on the phenyl ring. This combination enhances its reactivity and allows for the formation of a wider range of products in synthetic applications .
Properties
IUPAC Name |
(3-acetyl-4-fluorophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO3/c1-5(11)7-4-6(9(12)13)2-3-8(7)10/h2-4,12-13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTQXKDHZMXMNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716582 | |
Record name | (3-Acetyl-4-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90716582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850198-68-4 | |
Record name | (3-Acetyl-4-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90716582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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